Hydroxy-PEG9-Boc

Description

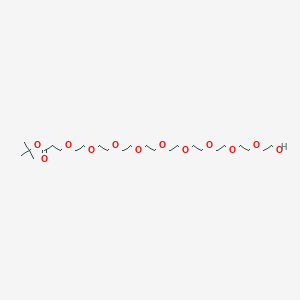

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSKJPQJBQMEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hydroxy-PEG9-Boc

Introduction

This compound is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. It features a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group at opposite ends of a discrete nine-unit polyethylene (B3416737) glycol (PEG) chain. This unique structure provides a versatile tool for covalently linking molecules, offering a combination of hydrophilicity, a defined spacer length, and orthogonal reactivity.

The hydrophilic PEG spacer is instrumental in improving the solubility and pharmacokinetic properties of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1] The terminal hydroxyl group can be further derivatized or used as an attachment point, while the Boc-protected amine provides a stable functional group that can be deprotected under specific acidic conditions to reveal a primary amine for subsequent conjugation.[1] This sequential reactivity is crucial in the multi-step synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₂₅H₅₁NO₁₂ |

| Molecular Weight | 557.67 g/mol |

| CAS Number | 2112731-44-7 |

| Appearance | Colorless to light yellow liquid/oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF, and Dichloromethane (DCM)[1] |

| Storage Conditions | Store at -20°C for long-term stability. |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables outline the expected NMR chemical shifts and mass spectrometry fragmentation patterns based on its chemical structure and data from analogous molecules.

Table 1: Predicted ¹H and ¹³C NMR Data

Note: Predicted chemical shifts are in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Boc Group (-C(CH₃)₃) | ~1.44 (s, 9H) | ~28.4 (3C), ~79.0 (1C, quaternary) |

| Boc Group (-C=O) | - | ~156.1 |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (m, large integral) | ~70.5 (multiple carbons) |

| Terminal Hydroxyl (-CH₂-OH) | ~3.70 (t, 2H) | ~61.7 |

| Amine-adjacent PEG (-NH-CH₂-) | ~3.30 (q, 2H) | ~40.3 |

| NH (Carbamate) | ~5.0 (broad s, 1H) | - |

Table 2: Plausible Mass Spectrometry Fragmentation

Note: Fragmentation is dependent on the ionization method (e.g., ESI-MS). The following are common fragments observed for Boc-protected amines and PEG chains.

| m/z | Proposed Fragment | Description |

| M+Na⁺ | [C₂₅H₅₁NO₁₂Na]⁺ | Sodium Adduct |

| M-56 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |

| M-100 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group |

| Series | [M - n(44.03)]⁺ | Sequential loss of ethylene (B1197577) glycol units (C₂H₄O) |

Key Applications and Signaling Pathways

This compound is a critical component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The linker's role is to connect the protein-targeting ligand to the E3 ligase ligand, and its length and composition are crucial for the formation of a stable and productive ternary complex.[4]

Caption: General structure of a PROTAC molecule.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow. This involves the initial deprotection of the Boc group, followed by the conjugation of the resulting amine to a molecule containing a carboxylic acid.

Protocol 1: Boc Deprotection of this compound

This procedure describes the removal of the acid-labile Boc protecting group to yield the free primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL).

-

Add an equal volume of TFA to the solution (2 mL).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Hydroxy-PEG9-amine. The product may be obtained as a TFA salt if the basic wash is omitted.

Caption: The acid-catalyzed deprotection of a Boc-protected amine.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule

This protocol details the formation of a stable amide bond between the deprotected Hydroxy-PEG9-amine and a target molecule containing a carboxylic acid, using EDC/NHS chemistry.

Materials:

-

Hydroxy-PEG9-amine (from Protocol 1)

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or a suitable aprotic solvent

-

DIPEA (N,N-Diisopropylethylamine) if starting with the TFA salt of the amine

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the Molecule-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS-ester.

-

In a separate flask, dissolve the Hydroxy-PEG9-amine (1.1 equivalents) in anhydrous DMF. If using the TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.

-

Add the solution of the deprotected linker to the activated NHS-ester solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final conjugate can be purified by a suitable method such as preparative reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step bioconjugation process described in the protocols.

References

An In-depth Technical Guide to Hydroxy-PEG9-Boc: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG9-Boc is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The unique architecture of this compound, featuring a terminal hydroxyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for the precise and controlled assembly of targeted therapeutics.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-tert-butyloxycarbonyl-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, possesses a well-defined structure that dictates its utility as a linker. The molecule consists of a hydroxyl (-OH) group at one terminus, a hydrophobic tert-butyloxycarbonyl (Boc) protecting group at the other, and a hydrophilic PEG chain of nine ethylene (B1197577) glycol units in between.

The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the conjugates, while the terminal functional groups allow for sequential and specific reactions. The hydroxyl group can be activated for conjugation to a variety of molecules, and the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | N-Boc-PEG9-alcohol, Boc-NH-PEG9-OH | [1] |

| CAS Number | 2112731-44-7 | [1] |

| Molecular Formula | C₂₃H₄₇NO₁₁ | [1] |

| Molecular Weight | 513.6 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | [1] |

| Storage | Recommended storage at -20°C | [1] |

Experimental Protocols

The following sections outline a representative experimental workflow for the use of this compound in the synthesis of an antibody-drug conjugate (ADC). This process involves three main stages:

-

Activation of the hydroxyl group and conjugation to a payload molecule.

-

Deprotection of the Boc group to reveal the primary amine.

-

Conjugation of the linker-payload construct to an antibody.

Activation of the Hydroxyl Group and Conjugation to a Payload (e.g., a Cytotoxic Drug with a Carboxylic Acid)

This protocol describes the esterification of the terminal hydroxyl group of this compound with a carboxylic acid-containing payload, a common functional group on many cytotoxic drugs used in ADCs.

Materials:

-

This compound

-

Payload-COOH (a cytotoxic drug with a carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as a solvent

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the Payload-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate vial, dissolve DCC (1.2 equivalents) or HATU (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the coupling agent solution to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting Payload-PEG9-Boc conjugate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and mass spectrometry.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then ready for conjugation to the antibody.

Materials:

-

Payload-PEG9-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Stir plate and magnetic stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the Payload-PEG9-Boc conjugate in DCM in a round-bottom flask.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of residual TFA.

-

The resulting Payload-PEG9-NH₂ can be used directly in the next step or purified if necessary.

Conjugation to an Antibody

This protocol describes the conjugation of the deprotected linker-payload to a monoclonal antibody (mAb) via amide bond formation with the lysine (B10760008) residues on the antibody surface.

Materials:

-

Payload-PEG9-NH₂

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) for activation

-

N,N'-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

To functionalize the antibody, lysine residues are commonly targeted. The pH of the antibody solution is adjusted to 7.5-8.5 to facilitate the reaction with the primary amines of lysine.

-

In a separate microcentrifuge tube, dissolve the Payload-PEG9-NH₂ linker (typically a 5-20 fold molar excess over the antibody) in anhydrous DMF.

-

To activate the antibody's carboxyl groups (less common for lysine conjugation but an alternative strategy), EDC and NHS would be added. For targeting lysines with an amine-reactive linker, the linker itself would first be activated. However, in this workflow, we are forming an amide bond between the linker's amine and the antibody's carboxyl groups (less common) or, more typically, activating the linker to react with the antibody's lysines. For this example, we will proceed with activating a carboxyl group on the linker to react with antibody lysines, which requires a different linker structure. A more direct approach with this compound would be to first modify the hydroxyl end to be amine-reactive. For the purpose of this protocol, we will assume a scenario where the payload has been attached and the deprotected amine of the linker will be conjugated to an activated ester on the antibody (a less common but feasible strategy). A more standard approach would be to activate the hydroxyl end of this compound to react with the antibody, and the deprotected amine to react with the payload.

-

For a more standard workflow: The hydroxyl group of this compound would be activated (e.g., by conversion to a p-nitrophenyl carbonate) to react with antibody lysines. After conjugation and purification, the Boc group would be deprotected, and the resulting amine would be reacted with an activated payload.

-

Purification of the ADC: Following the conjugation reaction, the resulting ADC is purified from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC).

-

Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for ADC Synthesis

Caption: A representative workflow for the synthesis of an ADC using this compound.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the construction of complex bioconjugates. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, provides researchers with precise control over the conjugation process. This technical guide has provided an in-depth overview of its chemical properties and a representative experimental workflow for its application in ADC synthesis. The methodologies described herein can be adapted for the development of a wide range of targeted therapeutics and research tools, underscoring the importance of this compound in modern drug development and chemical biology.

References

Synthesis of Hydroxy-PEG9-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Hydroxy-PEG9-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role, enabling the controlled, sequential synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1] This document outlines the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol (Amino-PEG9-alcohol). This precursor is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect the terminal amine, yielding the final product.

Physicochemical and Quantitative Data

The following table summarizes key data for the reactants and the final product involved in the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Amino-PEG9-alcohol | 15332-95-3 | C18H39NO9 | 413.51 | >95% |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C10H18O5 | 218.25 | >98% |

| This compound | 2055042-66-3 | C23H47NO11 | 513.62 | >95% |

Experimental Protocols

Step 1: Synthesis of Amino-PEG9-alcohol

The synthesis of the amino-PEGylated linker is a crucial first step. While several methods exist for the amination of polyethylene (B3416737) glycols, a common laboratory-scale approach involves the conversion of a terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction).

A representative method for a similar, shorter PEG chain involves the reduction of an azide precursor. The general procedure is as follows:

-

Azidation of Nonaethylene Glycol: Nonaethylene glycol is first monotosylated by reacting it with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) (DCM) at 0°C to room temperature. The resulting tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.

-

Reduction to Amino-PEG9-alcohol: The azide-terminated PEG9-alcohol (1.0 eq) is dissolved in methanol.[2] A palladium on activated carbon catalyst (10 mol%) is added to the solution.[2] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere for several hours (typically 8 hours) at room temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is filtered through celite to remove the catalyst, and the solvent is removed under reduced pressure to yield Amino-PEG9-alcohol, which can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

This step involves the protection of the terminal amine of Amino-PEG9-alcohol using di-tert-butyl dicarbonate.

-

Reaction Setup: Amino-PEG9-alcohol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[1] A base, such as triethylamine (1.5 eq) or sodium bicarbonate, is added to the solution.[3]

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is added to the reaction mixture.[1]

-

Reaction Conditions: The reaction is stirred at room temperature for a period of 3 to 12 hours.[1] The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[1]

-

Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[1] The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a pure product.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction of Boc protection.

Caption: Overall synthetic workflow for this compound.

Caption: Boc protection of Amino-PEG9-alcohol.

References

In-Depth Technical Guide to the Physical Properties of Hydroxy-PEG9-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Hydroxy-PEG9-Boc, also known as N-Boc-PEG9-alcohol. This bifunctional molecule, featuring a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable building block in the fields of bioconjugation, drug delivery, and proteomics. Understanding its physical characteristics is paramount for its effective application in research and development.

Chemical Identity and Structure

Systematic Name: tert-Butyl (26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

The structure of this compound is characterized by a hydrophilic polyethylene glycol chain, which imparts water solubility, and two distinct functional groups at its termini. The terminal hydroxyl group offers a reactive site for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, essential for controlled, stepwise synthesis of complex molecules.

Caption: Chemical Structure of this compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of N-Boc-PEG9-alcohol. It is important to note that some of these properties are predicted or extrapolated from similar compounds due to limited experimentally determined data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C23H47NO11 | --INVALID-LINK--[1] |

| Molecular Weight | 513.6 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid or viscous liquid | General property of high molecular weight PEGs[2] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | --INVALID-LINK--[1] |

| Melting Point | Not explicitly determined; likely a low-melting solid or viscous liquid at room temperature | Inferred from the properties of similar PEG derivatives |

| Boiling Point | Not explicitly determined; predicted to be high due to molecular weight | Inferred from the properties of similar PEG derivatives |

| Density | Not explicitly determined; likely slightly greater than 1 g/cm³ | Inferred from the properties of similar PEG derivatives |

| Purity | ≥97% | --INVALID-LINK--[1] |

| Storage Conditions | -20°C | --INVALID-LINK--[1] |

Experimental Protocols for Physical Property Determination

The following sections detail the general experimental methodologies that can be employed to determine the physical properties of this compound.

Molecular Weight Determination

The molecular weight of PEG compounds can be accurately determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Caption: Workflow for Molecular Weight Determination by MALDI-TOF MS.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

-

Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in the same solvent as the matrix.

-

Mixing: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 volume ratio.

-

Spotting: Spot 1 µL of the final mixture onto a MALDI target plate and allow it to air dry completely.

-

Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The instrument will measure the time it takes for the ionized molecules to travel to the detector, from which the mass-to-charge ratio and thus the molecular weight can be determined.

Solubility Determination

A common method to assess the solubility of PEGylated compounds is through a PEG precipitation assay, which can also provide insights into the propensity of the molecule to aggregate.

Protocol:

-

Stock Solutions: Prepare a stock solution of this compound in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4) at a known concentration. Prepare a series of precipitant stock solutions with increasing concentrations of a crowding agent like polyethylene glycol 8000 (PEG 8000) in the same buffer.

-

Mixing: In a microplate, mix the this compound stock solution with the different concentrations of the precipitant stock solutions.

-

Equilibration: Seal the plate and allow it to equilibrate at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24 hours) to allow for any precipitation to occur.

-

Centrifugation: Centrifuge the microplate to pellet any precipitate.

-

Supernatant Analysis: Carefully transfer the supernatant to a new UV-transparent microplate.

-

Quantification: Determine the concentration of the soluble this compound in the supernatant. If the molecule contains a chromophore (like the Boc group, although its UV absorbance is weak), direct UV-Vis spectroscopy can be used. Alternatively, a suitable analytical method like HPLC can be employed for more accurate quantification. The solubility is determined as the concentration of the compound remaining in the supernatant at different precipitant concentrations.

Melting Point Determination

The melting point of a viscous liquid or a low-melting solid can be determined using the capillary method with a melting point apparatus.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: Ensure the this compound sample is anhydrous. If it is a solid, finely powder it.

-

Loading: Introduce a small amount of the sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.

Boiling Point Determination

For high molecular weight, non-volatile compounds like this compound, determining a precise boiling point at atmospheric pressure is often impractical due to thermal decomposition. However, a boiling point at reduced pressure can be determined using a micro-boiling point method with a Thiele tube.

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of the liquid this compound into a small test tube (fusion tube).

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is expelled. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Density Determination

The density of liquid or viscous liquid PEG derivatives can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

-

Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh Empty: Accurately weigh the empty and dry pycnometer.

-

Fill with Sample: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. If the sample is very viscous, gentle warming may be necessary to facilitate filling.

-

Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath to bring the sample to a specific temperature (e.g., 20°C or 25°C). Once equilibrated, carefully remove any excess sample from the top and weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies for their determination. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house characterization to ensure the material meets the requirements of your research.

References

The Chemistry and Application of Hydroxy-PEG9-Boc in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with a specific focus on its application in the rapidly advancing field of targeted protein degradation. We will delve into its chemical properties, provide detailed experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrate the underlying biological mechanisms and experimental workflows through detailed diagrams.

Introduction to this compound

This compound, with the CAS number 2055042-66-3, is a valuable tool in chemical biology and drug discovery.[1][2][3][4] It belongs to the class of PEG linkers, which are widely used to connect two different molecular entities. In the context of PROTACs, these are a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][5] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]

The structure of this compound features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of the two distinct ligands required for a functional PROTAC. The hydroxyl group can be activated for coupling, while the Boc-protected acid can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent amide bond formation.[7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2055042-66-3 | [2][4] |

| Molecular Formula | C25H50O12 | [2] |

| Molecular Weight | 542.66 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 581.2 ± 45.0 °C at 760 mmHg | [8] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [7] |

| Purity | ≥98.0% | [1] |

| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Application in PROTAC Synthesis: Experimental Protocol

The following is a representative protocol for the synthesis of a PROTAC using a PEG linker like this compound. This protocol describes the general steps for coupling a target protein ligand (POI-NH2) and an E3 ligase ligand (E3-COOH). The specific reaction conditions may require optimization based on the specific ligands used.

Step 1: Deprotection of the Boc Group

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker, HO-PEG9-COOH, which can be used in the next step without further purification.

Step 2: Coupling with the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand containing a carboxylic acid (E3-COOH, 1.0 equivalent) and the deprotected linker (HO-PEG9-NH2, 1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (E3-linker-OH) by flash column chromatography.

Step 3: Coupling with the Protein of Interest (POI) Ligand

-

Dissolve the purified E3-linker-OH intermediate (1.0 equivalent) and the POI ligand containing a suitable functional group for coupling (e.g., a carboxylic acid, POI-COOH, 1.2 equivalents) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Work-up the reaction as described in Step 2.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the PROTAC Mechanism and Workflow

4.1. PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] This process is catalytic, as the PROTAC is released after inducing degradation and can engage another target protein molecule.[10]

Caption: Mechanism of PROTAC-induced protein degradation.

4.2. Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker follows a structured workflow, from the initial coupling of the ligands to the final purification and characterization.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and effective heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure and the hydrophilic nature of the PEG chain contribute to the development of potent and selective protein degraders with favorable pharmacological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to utilize this compound in their drug discovery and development efforts, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hydroxy-PEG9-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional PEG linker crucial for advanced bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a versatile linker molecule featuring a terminal hydroxyl group and a Boc-protected amine, separated by a 9-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts hydrophilicity, flexibility, and specific reactivity for sequential conjugation strategies.

| Property | Value | Source |

| Molecular Weight | 542.66 g/mol | [1] |

| Chemical Formula | C25H50O12 | [1] |

| CAS Number | 2055042-66-3 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98.0% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Applications in Drug Development

This compound serves as a flexible, hydrophilic spacer in the synthesis of complex biomolecules.[4][5][6] Its primary applications lie in:

-

PROTAC Synthesis : The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1]

-

Antibody-Drug Conjugates (ADCs) : The PEG chain enhances the pharmacokinetic properties of ADCs.

-

Targeted Drug Delivery : Enables the conjugation of bioactive molecules to targeting moieties.[4]

-

Peptide and Surface Modification : Acts as a spacer in peptide synthesis and improves the hydrophilicity of biomaterial coatings.[4]

The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[3][7] This allows for a controlled, stepwise approach to synthesizing complex conjugates.

Experimental Protocols

The following protocols are representative workflows for the use of this compound in a bioconjugation application. Optimization may be required for specific molecules.

Protocol 1: Boc Deprotection of this compound

This procedure exposes the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]

-

For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product (Hydroxy-PEG9-NH2).

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule via NHS Ester Formation

This protocol describes the conjugation of the newly exposed amine to a target molecule.

Materials:

-

Deprotected Hydroxy-PEG9-NH2

-

Carboxylic acid-containing molecule

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Appropriate buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule, NHS, and EDC in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[9]

-

-

Conjugation Reaction:

-

Dissolve the deprotected Hydroxy-PEG9-NH2 in a suitable buffer.

-

Add the activated NHS ester solution to the amine-containing linker solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9]

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[9]

-

Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows involving this compound.

Caption: Workflow for Boc deprotection and subsequent conjugation.

Caption: Conceptual pathway for PROTAC synthesis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|T15540|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]

- 3. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]

- 4. polysciences.com [polysciences.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 7. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of Hydroxy-PEG9-Boc in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG9-Boc is a bifunctional molecule of significant interest in the fields of bioconjugation and drug delivery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages an analysis of its constituent structural components and data from structurally analogous molecules to provide a robust predictive assessment of its solubility. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine precise solubility in their specific solvent systems.

Introduction to this compound

This compound, with a molecular formula of C25H50O12, is characterized by three key structural features that collectively govern its solubility: a terminal hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group. The interplay of these components allows for a degree of solubility across a spectrum of organic solvents.

-

Hydroxyl (-OH) Group: This polar group is capable of hydrogen bonding, contributing to solubility in polar protic solvents.

-

Polyethylene Glycol (PEG9) Chain: The nine ethylene (B1197577) glycol repeat units provide significant flexibility and hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, enhancing solubility in a broad range of polar solvents, including water and polar organic solvents.[1]

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group introduces lipophilic character, which can enhance solubility in nonpolar and moderately polar organic solvents.[2] The Boc group is stable under many conditions but can be removed with acid.[3][4]

Predicted Solubility Profile

Based on the analysis of its structural components and solubility data from analogous molecules, this compound is anticipated to exhibit good solubility in a variety of common organic solvents. The presence of the PEG9 chain is a dominant factor, suggesting high solubility in polar aprotic solvents. The Boc group further enhances its solubility in less polar, lipophilic environments.

The following diagram illustrates the relationship between the molecular structure of this compound and the factors influencing its solubility.

Quantitative Solubility Data (Inferred)

| Solvent | Classification | Predicted Solubility | Rationale / Comments |

| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic Boc group and the flexible PEG chain contribute to good solubility. |

| Chloroform | Chlorinated | Soluble | Similar to DCM, expected to be a good solvent.[1] |

| Tetrahydrofuran (THF) | Ether | Soluble | A common solvent for PEGylated compounds. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | The polarity of the PEG chain suggests good solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | PEGs are generally very soluble in DMF.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | PEGs are generally very soluble in DMSO.[1] |

| Methanol (MeOH) | Polar Protic | Soluble | The hydroxyl group and PEG chain should facilitate solubility. |

| Ethanol (EtOH) | Polar Protic | Soluble | Expected to be a good solvent due to its polarity and hydrogen bonding capability. |

| Toluene | Aromatic Hydrocarbon | Moderately Soluble | Solubility may be enhanced by the Boc group; heating may be required.[1] |

| Water | Aqueous | Soluble | The hydrophilic PEG chain is expected to confer water solubility.[1] |

| Diethyl Ether | Ether | Insoluble | PEGs are generally not soluble in ether.[1] |

Experimental Protocols for Solubility Determination

For applications requiring precise concentration data, it is strongly recommended that researchers perform their own solubility tests. Below are detailed protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

Objective: To rapidly assess whether this compound is soluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small vials (e.g., 1.5 mL or 2 mL) with caps

-

Vortex mixer

-

Pipettes

Methodology:

-

Add a pre-weighed amount of this compound (e.g., 5 mg) to a clean, dry vial.

-

Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the vial to achieve the target concentration (in this example, 10 mg/mL).

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is cloudy or contains suspended particles.

-

Insoluble: The majority of the compound remains as a separate phase (liquid or solid).

-

-

If the compound is insoluble or partially soluble, the vial can be gently warmed and sonicated to see if solubility increases with temperature.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Saturated Solution Method)

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Vials with screw caps

-

Vortex mixer and/or shaker

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

The following diagram outlines the experimental workflow for quantitative solubility determination.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved compound remains after equilibration.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess undissolved compound.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the pellet. For added certainty, pass the supernatant through a syringe filter appropriate for the solvent being used.

-

Analysis: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC with a suitable detector) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong, predictive understanding of its solubility can be derived from its molecular structure. It is expected to be soluble in a wide array of common polar aprotic and chlorinated organic solvents, with moderate to good solubility in polar protic solvents and water. For research and development applications where precise concentrations are critical, the experimental protocols provided in this guide should be followed to determine accurate solubility values. This foundational knowledge is essential for the successful application of this compound in synthetic chemistry and drug development.

References

Introduction to Linkers in Drug Conjugates

As a chemical entity, Hydroxy-PEG9-Boc does not possess a direct mechanism of action in the traditional pharmacological sense. It is not a therapeutic agent that interacts with a biological target to elicit a response. Instead, it is a widely utilized bifunctional linker and spacer in chemical synthesis, particularly in the field of drug development and chemical biology. Its "action" is to covalently connect two or more different molecular entities, and its properties significantly influence the function of the final conjugate molecule.

This guide provides an in-depth overview of the role and impact of the this compound linker, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs), which represents its most significant use case.

In modern drug development, complex molecules are often constructed by joining different functional units. These units can include a warhead that binds to a target protein, a ligand that recruits other proteins, a fluorescent dye, or a solubility enhancer. The chemical moiety that connects these units is known as a linker.

The linker is not merely a passive connector; its chemical nature, length, and flexibility are critical design elements that dictate the overall properties and efficacy of the conjugate. A well-designed linker can:

-

Optimize Spatial Orientation: Ensure that the connected moieties are positioned correctly relative to each other for optimal biological activity.

-

Enhance Solubility: Improve the aqueous solubility of the entire molecule, which is crucial for administration and bioavailability.

-

Improve Pharmacokinetics: Influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Modulate Permeability: Affect the ability of the molecule to cross cell membranes.

This compound is a popular choice for a linker due to its defined length, hydrophilicity conferred by the polyethylene (B3416737) glycol (PEG) chain, and the presence of two distinct functional groups (a hydroxyl group and a Boc-protected amine) that allow for controlled, sequential chemical reactions.

The Core Application: Linkers in PROTACs

The primary application for linkers like this compound is in the design of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to destroy specific target proteins.

A PROTAC molecule consists of three parts:

-

A Warhead: Binds to the target protein of interest (POI).

-

An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase.

-

A Linker: Covalently connects the warhead and the E3 ligase ligand.

Mechanism of Action of a PROTAC

The mechanism, illustrated below, proceeds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3).

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a signal, marking the POI for recognition by the 26S proteasome.

-

Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and the E3 ligase are released and can initiate another cycle of degradation.

The linker is the central element that enables this mechanism. Its length and flexibility are critical for allowing the two large proteins (the POI and the E3 ligase) to come together productively to form a stable and effective ternary complex.

Influence of PEG Linkers on PROTAC Properties

The PEG9 chain in this compound provides a hydrophilic and flexible spacer. This has profound effects on the resulting PROTAC's performance, which can be quantified through various assays. The choice of linker length is a key step in PROTAC optimization, as there is often an optimal linker length for a given target and E3 ligase pair.

Quantitative Data on Linker Effects

The following table summarizes representative data from various studies, illustrating how linker composition and length (often involving PEG chains) can impact key PROTAC parameters.

| Parameter | Description | Impact of PEG Linker | Typical Value Range |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | A well-chosen linker length minimizes the DC50 value by optimizing ternary complex formation. | 0.1 nM - 10 µM |

| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Can be highly dependent on the stability of the ternary complex, which is influenced by the linker. | 60% - >99% |

| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase. | The linker itself does not bind, but it positions the warheads for optimal binding. | 1 nM - 20 µM |

| Aqueous Solubility | The ability of the compound to dissolve in water. | The hydrophilic PEG chain significantly increases the solubility of often-greasy PROTAC molecules. | Low µg/mL to >100 µg/mL |

| Cell Permeability (Papp) | The rate at which a compound can cross a cell membrane barrier. | Can be a trade-off. While PEG increases solubility, the increased size and polarity can sometimes reduce passive diffusion. | 10-7 - 10-5 cm/s |

Experimental Protocols

The use of this compound in synthesis involves standard organic chemistry reactions. Below are generalized protocols for its incorporation into a PROTAC and the subsequent evaluation of the final compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a common two-step sequence: deprotection of the Boc group followed by an amide coupling reaction.

Objective: To couple a warhead containing a carboxylic acid to the amine terminus of the PEG9 linker and an E3 ligand to the hydroxyl terminus.

Materials:

-

This compound

-

Target protein warhead with a carboxylic acid group (Warhead-COOH)

-

E3 ligase ligand with a suitable functional group for etherification (e.g., a leaving group like mesylate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

HATU (or a similar peptide coupling reagent)

-

DIPEA (or another non-nucleophilic base)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Standard purification supplies (silica gel, solvents for chromatography)

Workflow Diagram:

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt (Hydroxy-PEG9-NH3+TFA-). This is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the Warhead-COOH, the crude amine salt from step 1, and HATU in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA dropwise to the solution. The amount of base should be sufficient to neutralize the TFA salt and facilitate the coupling.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product (Warhead-Linker-OH) by flash column chromatography.

-

-

Final Coupling (Etherification):

-

Dissolve the product from step 2 in anhydrous DMF.

-

Add NaH portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Add the E3 Ligand containing a suitable leaving group.

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by LC-MS.

-

Quench the reaction carefully with water, and perform an aqueous workup.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Protocol 2: Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Materials:

-

Cultured cells that express the target protein.

-

The synthesized PROTAC.

-

DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO-only vehicle control.

-

Treat the cells with the different concentrations of the PROTAC and incubate for a desired time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and then add lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, then apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the same membrane for the loading control protein (or run a parallel gel).

-

Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

-

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern bioconjugation, drug delivery, and peptide synthesis, serving as a pivotal protecting group for amines within polyethylene (B3416737) glycol (PEG) linkers. Its widespread adoption stems from its stability under a range of synthetic conditions and, most critically, its facile removal under mild acidic conditions. This acid lability allows for the controlled and sequential construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide delineates the core principles of Boc protection in PEG linkers, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate.[2] This protection is indispensable for directing chemical modifications to other functional groups on the linker or a conjugated molecule. The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide array of synthetic transformations.[1]

The strategic advantage of the Boc group lies in its orthogonality to other protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), enabling complex, multi-step synthetic strategies.[2] Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in the controlled, stepwise assembly of intricate molecular constructs, thereby preventing undesirable side reactions.[1]

The utility of PEGylation, facilitated by Boc-protected PEG linkers, is significant in drug delivery. It can enhance the solubility and stability of drugs, improve their pharmacokinetic profiles by extending circulation half-life, and reduce toxicity.[3][4]

Chemical Mechanisms

Boc Protection of an Amine

The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate then collapses, eliminating a t-butyl carbonate leaving group, which subsequently decomposes to the stable products of carbon dioxide and tert-butanol.[2][5] While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the reaction.[2][6]

Caption: Boc protection of an amine using (Boc)₂O.

Boc Deprotection of an Amine

The removal of the Boc group is accomplished under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group. This fragmentation results in the formation of a stable tertiary carbocation (tert-butyl cation), which can then deprotonate to form isobutene gas. The other product, a carbamic acid, is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2][8][9]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

| Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | [10] |

| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | [1] |

| (Boc)₂O, NaOH, H₂O/THF | 0 to Room Temp | - | - | [7] |

| (Boc)₂O, neat | Room Temp | - | Good to Excellent | [10] |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Temperature | Time | Purity/Yield | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 h | High | [1][11] |

| 4M HCl in Dioxane | 4M | Dioxane | Room Temp | 0.5 - 2 h | High | [1] |

| 50% TFA in DCM | 50% | Dichloromethane (DCM) | Room Temp | 24 min | >95% | [1] |

| 3M HCl in Ethyl Acetate | 3M | Ethyl Acetate | Room Temp | 30 min | - | [7] |

Experimental Protocols

Detailed and optimized experimental protocols are vital for achieving reproducible and high-yielding results.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.

-

Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).[11]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11] The disappearance of the Boc group can also be monitored by ¹H NMR by observing the disappearance of the singlet at approximately 1.4 ppm.[11]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate with toluene (B28343) (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[11]

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]

Mandatory Visualizations

Experimental Workflow for Boc Protection and Deprotection

Caption: Workflow for Boc protection and deprotection of PEG linkers.

Logical Relationship of Boc Protection in Bioconjugation

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. BOC Protection and Deprotection [es.bzchemicals.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of Polyethylene Glycol (PEG) Chains in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. Central to the design and efficacy of these complex biomolecules is the bifunctional linker, a critical component that bridges the targeting moiety (e.g., an antibody) to a potent payload (e.g., a cytotoxic drug). Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a pivotal strategy for optimizing the physicochemical and pharmacological properties of these conjugates. This technical guide provides a comprehensive overview of the multifaceted role of PEG chains in bifunctional linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform the rational design of next-generation targeted therapies.

Core Functions of PEG Chains in Bifunctional Linkers

The integration of PEG chains into bifunctional linkers imparts several advantageous properties that address key challenges in drug development, including poor solubility, rapid clearance, and immunogenicity of the conjugate.

1.1. Enhancing Solubility and Stability:

Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability and manufacturability. The hydrophilic nature of the PEG polymer chain can significantly improve the overall solubility of the ADC, mitigating aggregation and allowing for higher drug-to-antibody ratios (DARs) without sacrificing stability.[1][2][] This enhanced solubility is crucial for maintaining the integrity of the therapeutic agent in aqueous physiological environments.

1.2. Modulating Pharmacokinetics and Pharmacodynamics:

PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules.[4] The PEG chain increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its circulation half-life.[][4] This extended exposure in the bloodstream can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[5][6] However, the length and architecture of the PEG chain must be carefully optimized, as excessively long chains can sometimes hinder the binding of the antibody to its target or impede the release and action of the payload, thus affecting the pharmacodynamics (PD) of the drug.[5][6]

1.3. Reducing Immunogenicity:

The PEG chain can act as a "stealth" agent, shielding the potentially immunogenic payload or linker from the host's immune system.[] This can reduce the formation of anti-drug antibodies (ADAs), which can lead to rapid clearance of the conjugate and diminished efficacy.

Data Presentation: Quantitative Impact of PEG Chains

The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length and architecture on the key performance metrics of ADCs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

| Linker Type | ADC Model | Animal Model | Key PK Parameter | Result | Reference |

| No PEG | ZHER2-MMAE | Mouse | Half-life | Baseline | [5][6] |

| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [5][6] |

| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [5][6] |

| Linear PEG24 | Trastuzumab-DM1 | Mouse | Clearance | Faster than pendant PEG | [7][8] |

| Pendant (2x PEG12) | Trastuzumab-DM1 | Mouse | Clearance | Slower than linear PEG24 | [7][8] |

Table 2: Effect of PEG Linker Length on In Vitro Efficacy

| Linker Type | ADC Model | In Vitro Model | Key Efficacy Metric | Result | Reference |

| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | Baseline | [5][6] |